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6-Chloro-2-cyclopropyl-5-methylpyrimidin-4-amine

Fragment-Based Drug Discovery Phosphodiesterase Inhibition Neuroscience

PDE10A fragment screening campaigns require precise substitution patterns; generic pyrimidine analogs lack the specific binding mode of this validated hit. 6-Chloro-2-cyclopropyl-5-methylpyrimidin-4-amine (CAS 852061-78-0) solves this with: - High-resolution co-crystal structure (PDB:5C28, 1.56 Å) - Ligand efficiency = 0.59 for optimal FBDD starting points - Direct SAR reference for neuroscience probe development Available in research quantities with guaranteed purity. Ship worldwide.

Molecular Formula C8H10ClN3
Molecular Weight 183.64 g/mol
Cat. No. B11765766
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Chloro-2-cyclopropyl-5-methylpyrimidin-4-amine
Molecular FormulaC8H10ClN3
Molecular Weight183.64 g/mol
Structural Identifiers
SMILESCC1=C(N=C(N=C1Cl)C2CC2)N
InChIInChI=1S/C8H10ClN3/c1-4-6(9)11-8(5-2-3-5)12-7(4)10/h5H,2-3H2,1H3,(H2,10,11,12)
InChIKeyYAXGQELQDGLZKV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

6-Chloro-2-cyclopropyl-5-methylpyrimidin-4-amine: PDE10A Fragment Overview


6-Chloro-2-cyclopropyl-5-methylpyrimidin-4-amine (CAS 852061-78-0) is a synthetic pyrimidine derivative with the molecular formula C8H10ClN3 and a molecular weight of 183.64 g/mol [1]. It is characterized by a chloro group at position 6, a cyclopropyl group at position 2, and a methyl group at position 5 on the pyrimidine ring [2]. The compound is a known inhibitor of phosphodiesterase 10A (PDE10A), an enzyme implicated in neurological signaling, and its binding mode has been elucidated by X-ray crystallography (PDB ID: 5C28) at a resolution of 1.56 Å [3].

Fragment-based discoveryReported PDE10A fragment hit for FBDD campaigns
Ligand efficiencyLigand efficiency may support fragment optimization
Structure-guided designCo-crystal structure may support structure-guided design

Generic Substitutes vs. 6-Chloro-2-cyclopropyl-5-methylpyrimidin-4-amine for PDE10A


Within the pyrimidine class of PDE10A inhibitors, potency and selectivity can vary by several orders of magnitude based on subtle substitution patterns. For instance, the simple addition of an N-propyl group to this core structure results in a >1,000,000-fold increase in inhibitory potency (from 8700 nM to 8.2 pM) [1]. Therefore, substituting a similar pyrimidine analog without the exact 6-chloro-2-cyclopropyl-5-methyl substitution pattern cannot be expected to reproduce the specific binding interactions, ligand efficiency, or structure-activity relationship (SAR) context that are essential for this validated fragment hit.

Substitution pattern sensitivity

Minor changes (e.g., N-propyl) may shift PDE10A potency by orders of magnitude; analog behavior cannot be assumed.

Binding mode specificity

The specific chloro and cyclopropyl interactions may not be reproduced by close analogs, potentially altering binding mode and ligand efficiency.

SAR context discontinuity

Validated co-crystal data and ligand efficiency metrics are specific to this exact substitution pattern and may not transfer to analogs.

6-Chloro-2-cyclopropyl-5-methylpyrimidin-4-amine Differentiation


PDE10A Inhibitory Potency

This compound was identified as a validated fragment hit in a PDE10A inhibitor screen. It exhibits a PDE10A Ki of 8700 nM, which is significantly less potent than optimized leads but provides a highly efficient starting point for further medicinal chemistry efforts [1]. Its potency stands in stark contrast to a closely related analog, 6-chloro-2-cyclopropyl-5-methyl-N-propylpyrimidin-4-amine (compound 15h), which achieves a PDE10A Ki of 8.2 pM [1].

PDE10A Ki
Head-to-head
8700 nM
vs 8.2 pM
>1,000,000-fold less
Supports fragment-hit potency context
Human PDE10A enzymatic assay
Fragment-Based Drug Discovery Phosphodiesterase Inhibition Neuroscience

Ligand Efficiency for PDE10A

The compound demonstrates high ligand efficiency (LE) of 0.59 kcal/mol per heavy atom, a key metric for fragment optimization [1]. This compares favorably to the optimized lead compound 15h, which has a lower LE of 0.49 despite its vastly superior potency [1]. The high LE indicates that the fragment makes efficient use of its atoms in binding to the target, making it an ideal starting point for structure-guided optimization to improve potency without sacrificing binding quality.

Ligand Efficiency
Head-to-head
0.59 kcal/mol/atom
Indicates efficient fragment binding
Higher LE than optimized lead (0.49)
Ligand Efficiency Fragment Optimization Medicinal Chemistry

PDE10A Co-crystal Structure

The binding mode of 6-chloro-2-cyclopropyl-5-methylpyrimidin-4-amine to PDE10A has been experimentally determined at a high resolution of 1.56 Å (PDB ID: 5C28) [1]. This structural data provides atomic-level detail of key interactions, including the role of the 6-chloro and 2-cyclopropyl groups. In contrast, many other pyrimidine-based PDE10A inhibitors in the public domain lack such high-resolution co-crystal structures, leaving their binding modes ambiguous and hampering rational design.

Co-crystal Structure
Reported
1.56 Å resolution
PDB 5C28
Enables structure-guided design
High-resolution binding mode confirmed
X-ray Crystallography Structure-Based Drug Design Molecular Recognition

6-Chloro-2-cyclopropyl-5-methylpyrimidin-4-amine Applications


PDE10A Fragment-Based Drug Discovery

Procure as a validated, high ligand efficiency (LE = 0.59) fragment hit [1] for initiating FBDD campaigns targeting PDE10A in neuroscience indications. The compound serves as an ideal starting point for structure-guided optimization, leveraging its high-resolution co-crystal structure (PDB: 5C28) [2] to design analogs with improved potency while maintaining ligand efficiency.

SAR and Tool Compound Generation

Use as a core scaffold for systematic structure-activity relationship (SAR) studies to explore chemical space around the pyrimidine ring [1]. This allows for the generation of tool compounds to probe PDE10A biology in cellular and in vivo models of neurological disorders.

Structural Biology and Biophysical Assays

Utilize as a reference ligand for biophysical assay development (e.g., surface plasmon resonance, thermal shift assays) and as a control compound for structural biology efforts due to its well-characterized binding mode and commercially available high-purity supply [2].

Application
Selection Property
Validation Focus
PDE10A fragment-based discovery
Reported fragment hit with ligand efficiency
Structure-guided optimization using co-crystal data
SAR and tool compound generation
Pyrimidine scaffold with defined substitution pattern
Target engagement in neuroscience research models
Biophysical assay development
Well-characterized binding mode and purity
Assay reproducibility and structural biology control
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